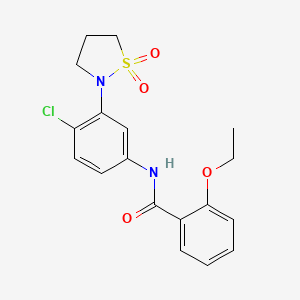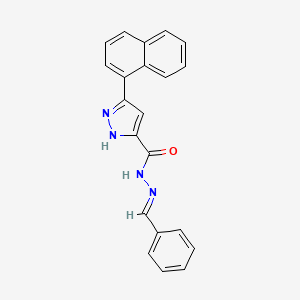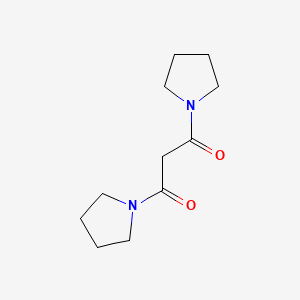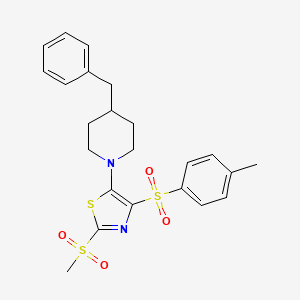![molecular formula C15H23N3O4 B2897950 Rac-(3r,4s)-1-[(tert-butoxy)carbonyl]-3-(1-methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid CAS No. 2031242-11-0](/img/structure/B2897950.png)
Rac-(3r,4s)-1-[(tert-butoxy)carbonyl]-3-(1-methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(3r,4s)-1-[(tert-butoxy)carbonyl]-3-(1-methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,4s)-1-[(tert-butoxy)carbonyl]-3-(1-methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Pyrazole Moiety: The pyrazole group can be introduced via a condensation reaction with a hydrazine derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Protection and Deprotection Steps: Protecting groups like the tert-butoxycarbonyl (Boc) group are often used to protect reactive sites during intermediate steps and are later removed under acidic conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole moiety or the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various substituents onto the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, Rac-(3r,4s)-1-[(tert-butoxy)carbonyl]-3-(1-methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid can be used as a building block for more complex molecules.
Biology
The compound may be studied for its biological activity, including potential interactions with enzymes or receptors.
Medicine
Industry
In the chemical industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Rac-(3r,4s)-1-[(tert-butoxy)carbonyl]-3-(1-methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid would depend on its specific interactions with biological targets. This might involve binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Rac-(3r,4s)-1-[(tert-butoxy)carbonyl]-3-(1-methyl-1h-pyrazol-4-yl)piperidine-4-carboxylic acid: A similar compound with slight variations in the substituents or stereochemistry.
Piperidine Derivatives: Compounds with a piperidine ring but different functional groups.
Pyrazole Derivatives: Compounds with a pyrazole ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties.
Properties
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1-methylpyrazol-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)18-6-5-11(13(19)20)12(9-18)10-7-16-17(4)8-10/h7-8,11-12H,5-6,9H2,1-4H3,(H,19,20)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHRSCBWCROZIL-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CN(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C2=CN(N=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2Z)-2-{[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2897876.png)
![N-(3,4-DIMETHYLPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE](/img/structure/B2897877.png)

![N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide](/img/structure/B2897881.png)

![5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2897884.png)


![9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B2897887.png)
![6-[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4R,5S,6S)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-8-methoxybenzo[g]chromen-2-one](/img/structure/B2897888.png)
